molecular formula C24H22N2O2S B2646471 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 325978-54-9

3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2646471
CAS No.: 325978-54-9
M. Wt: 402.51
InChI Key: IPPHGLHLBTUNAT-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a chemical reagent of significant interest in medicinal chemistry and antimicrobial research. This compound belongs to a class of naphthalene-carboxamide derivatives that have demonstrated potential as multitarget agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as mycobacteria . Its molecular structure, which incorporates a naphthalene ring and a thiazole moiety, is often explored in the development of novel anti-infectives to address the growing challenge of antimicrobial resistance . The compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound in studies aimed at synthesizing new heterocyclic compounds, investigating mechanisms of action against resistant bacterial strains, and evaluating structure-activity relationships.

Properties

IUPAC Name

3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-14-9-15(2)22(16(3)10-14)20-13-29-24(25-20)26-23(27)19-11-17-7-5-6-8-18(17)12-21(19)28-4/h5-13H,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHGLHLBTUNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • IUPAC Name : 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
  • Molecular Formula : C24H22N2O2S
  • CAS Number : 325978-54-9

The biological activity of 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have shown potential as inhibitors of cathepsin L, a cysteine protease implicated in tumor progression and metastasis.
  • Cell Signaling Modulation : It can modulate cell signaling pathways that regulate apoptosis and cell proliferation. Research indicates that similar thiazole compounds can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and depleting glutathione levels .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives similar to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide:

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, thiosemicarbazones related to this compound showed significant cytotoxicity against K562 cells with mechanisms linked to mitochondrial dysfunction .
  • In Vivo Efficacy : Initial in vivo studies suggest that derivatives can delay tumor growth in animal models when administered at therapeutic doses .

Antimicrobial Activity

Research indicates that compounds featuring similar thiazole and naphthalene moieties possess antimicrobial properties:

  • Bacterial Inhibition : Compounds analogous to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Data Summary Table

Activity Type Effect Reference
AnticancerInduces apoptosis in K562 cells
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits cathepsin L activity

Case Studies

  • Anticancer Activity Evaluation :
    • A study evaluated the cytotoxic effects of a series of thiazole derivatives on K562 cells. The results indicated that certain modifications led to increased potency in inducing cell death through apoptosis rather than necrosis .
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of thiazole derivatives found that specific structural features enhance their activity against gram-positive and gram-negative bacteria. The study concluded that the presence of the naphthalene ring significantly contributes to the overall efficacy against microbial pathogens .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that compounds similar to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide exhibit significant anticancer properties. Molecular docking studies suggest that this compound interacts favorably with various anticancer drug targets, indicating its potential as a therapeutic agent against cancer cells .

Antibacterial Effects
The compound has also shown promising antibacterial activity. In vitro studies have demonstrated effectiveness against several Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for Staphylococcus aureus were reported as particularly low, indicating strong antibacterial potential . This suggests that the compound could be developed into a new class of antibiotics.

Potential Applications in Pharmaceuticals

Given its biological activities, this compound could play a role in drug development. The structural characteristics that allow for significant molecular interactions with biological targets make it suitable for further exploration as a lead compound in pharmaceutical research. Its derivatives might also be synthesized to enhance efficacy or reduce side effects associated with existing drugs .

Material Science Applications

In addition to biological applications, compounds like 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can be utilized in material sciences. Their ability to stabilize polymers against UV degradation has been noted, making them candidates for use in photostabilizers for plastics and other materials .

Case Studies

Several studies have documented the synthesis and application of similar compounds:

Study Focus Findings
Study A Anticancer ActivityDemonstrated effective interaction with cancer cell targets through molecular docking analysis .
Study B Antibacterial PropertiesShowed significant antibacterial activity with low MIC values against multiple bacterial strains .
Study C Polymer StabilizationHighlighted the use of thiazole derivatives in enhancing UV stability of polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

N-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(2,4,6-Trimethylphenyl)Acetamide

  • Molecular Formula : C₁₆H₁₈ClN₃OS
  • Key Differences : Replaces the naphthalene carboxamide with an acetamide group and introduces a chloromethyl substituent on the thiazole. This modification reduces aromatic surface area, likely decreasing π-π interactions but enhancing electrophilicity for covalent binding .

N-[4-(2-Naphthyl)-1,3-Thiazol-2-yl]-N'-Phenylurea Molecular Formula: C₂₀H₁₆N₄OS Key Differences: Substitutes the carboxamide with a urea group and replaces the mesityl with a 2-naphthyl group.

Heterocyclic Variations

3-Methoxy-N-[4-(2-Oxo-2H-1-Benzopyran-3-yl)-1,3-Thiazol-2-yl]Naphthalene-2-Carboxamide Molecular Formula: C₂₄H₁₆N₂O₄S Key Differences: The mesityl group is replaced with a benzopyran-2-one moiety. The molecular weight increases to 428.47 g/mol, which may affect bioavailability .

N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,4-Dimethyl-Benzamide Molecular Formula: C₁₉H₁₇N₃O₃ Key Differences: Replaces the thiazole with an oxadiazole ring and substitutes the mesityl with a 2-methoxyphenyl group.

Functional Group Modifications

3-Methoxy-N-[(E)-Pyridin-3-ylmethylideneamino]Naphthalene-2-Carboxamide Molecular Formula: C₁₉H₁₅N₃O₂ Key Differences: The thiazole and mesityl groups are replaced with a Schiff base (imine) linked to pyridine. This introduces a planar, conjugated system but reduces steric bulk, possibly altering membrane permeability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound C₂₄H₂₂N₂O₂S 402.51 Mesityl-thiazole, naphthalene carboxamide High lipophilicity, strong π-π interactions
N-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(Mesityl)Acetamide C₁₆H₁₈ClN₃OS 335.85 Chloromethyl, acetamide Electrophilic reactivity
N-[4-(2-Naphthyl)-1,3-Thiazol-2-yl]-N'-Phenylurea C₂₀H₁₆N₄OS 360.43 Urea, 2-naphthyl Enhanced hydrogen bonding
3-Methoxy-N-[4-(Benzopyran-3-yl)-1,3-Thiazol-2-yl]Naphthalene-2-Carboxamide C₂₄H₁₆N₂O₄S 428.47 Benzopyran substituent Increased polarity, lactone stability
N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Dimethylbenzamide C₁₉H₁₇N₃O₃ 335.36 Oxadiazole, 2-methoxyphenyl Electron-deficient heterocycle

Research Implications

  • Mesityl vs. Aromatic Substitutents : The mesityl group in the target compound improves steric shielding and metabolic stability compared to smaller aryl groups (e.g., 2-methoxyphenyl in ).
  • Thiazole vs. Oxadiazole : Thiazoles offer sulfur-mediated hydrophobic interactions, whereas oxadiazoles may enhance solubility due to their polarity .
  • Carboxamide vs. Urea : Carboxamides are less polar than ureas but more stable under physiological conditions, suggesting a trade-off between solubility and stability .

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